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Compound of Interest

Compound Name: (R)-OP-1074

Cat. No.: B15544502

(R)-OP-1074 is a novel benzopyran derivative identified as a pure antiestrogen and a selective
estrogen receptor degrader (SERD). Its unique stereochemistry allows it to effectively
antagonize estrogen receptor (ER) signaling without any partial agonist activity, making it a
promising candidate for the treatment of endocrine-resistant breast cancer. This technical guide
provides an in-depth overview of the preclinical data, mechanism of action, and experimental
methodologies used to characterize (R)-OP-1074.

Core Concepts and Mechanism of Action

(R)-OP-1074 exerts its potent antiestrogenic effects through a dual mechanism: competitive
antagonism of the estrogen receptor and subsequent degradation of the ERa protein.[1][2]
Unlike selective estrogen receptor modulators (SERMS) like tamoxifen, which can exhibit partial
agonist activity in some tissues, (R)-OP-1074 is a pure antagonist.[3][4] This complete lack of
agonist activity is crucial for overcoming resistance to traditional endocrine therapies.[1][5]

The key to (R)-OP-1074's pure antiestrogenic activity lies in the specific stereochemistry of a
methyl group on its pyrrolidine side chain.[1] This structural feature disrupts the conformation of
helix 12 in the ligand-binding domain of ERa, preventing the receptor from adopting an active
conformation and recruiting coactivators necessary for gene transcription.[1] This disruption
also flags the receptor for proteasomal degradation, leading to a reduction in total ERa levels
within the cell.[2]

Quantitative Preclinical Data
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The preclinical efficacy of (R)-OP-1074 has been demonstrated through various in vitro and in

vivo assays. The following tables summarize the key quantitative data from these studies.

Cell
Assay Type . Target IC50 Value Reference

Line/Model
E2-Stimulated

o ERa 1.6 nM [2]

Transcription
ERB 3.2nM [2]
Cell Proliferation MCF-7 6.3 nM [2]
CAMA-1 9.2 nM [2]
E2-Stimulated
Alkaline .

Ishikawa 20 nM [6][7]
Phosphatase
Activity

Table 1: In Vitro Potency of (R)-OP-1074
Animal Model Treatment Dosage Outcome Reference
Ovariectomized i )
_ No increase in
BALB/c Mice 100 mg/kg (oral ]
) (R)-OP-1074 uterine wet [6]
(Uterotrophic gavage) ]
weight

Assay)
Tamoxifen-
Resistant 100 mg/kg (twice
Xenograft Model (R)-OP-1074 daily oral Tumor shrinkage  [1][8]
(MCF7/HER2/ne gavage)
u cells)

Table 2: In Vivo Efficacy of (R)-OP-1074

Signaling Pathway and Mechanism of Action
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The following diagram illustrates the proposed mechanism of action for (R)-OP-1074 in
antagonizing estrogen receptor signaling.
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Caption: Mechanism of (R)-OP-1074 as a pure antiestrogen and SERD.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.
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Uterotrophic Assay

This assay is used to assess the estrogenic or antiestrogenic activity of a compound in vivo.[6]
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Caption: Experimental workflow for the uterotrophic assay.

Alkaline Phosphatase (AP) Assay in Ishikawa Cells

This in vitro assay measures the estrogenic activity of compounds by quantifying the induction
of alkaline phosphatase, an estrogen-regulated enzyme.[9]
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- Antagonist mode: Compound + 500 pM E2

Click to download full resolution via product page

Caption: Workflow for the alkaline phosphatase assay.

Tamoxifen-Resistant Xenograft Model

This in vivo model evaluates the efficacy of antiestrogen compounds in a setting that mimics
clinical resistance.[8]
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Caption: Experimental workflow for the tamoxifen-resistant xenograft model.
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Conclusion

(R)-OP-1074 represents a significant advancement in the development of endocrine therapies
for breast cancer. Its characterization as a pure antiestrogen and a selective estrogen receptor
degrader, supported by robust preclinical data, highlights its potential to overcome the
limitations of current treatments. The specific stereochemistry of (R)-OP-1074 is critical for its
unique mechanism of action, which involves the complete antagonism of ERa signaling and the
induction of its degradation. Further clinical investigation of (R)-OP-1074 and similar
compounds is warranted to fully elucidate their therapeutic benefits in patients with endocrine-
resistant breast cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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